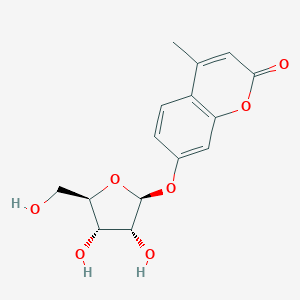

4-Methylumbelliferyl beta-D-ribofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl derivatives involves several chemical reactions, including condensation and glycosylation processes. For example, 4-Methylumbelliferyl (1→3)-β-D-pentaglucoside was synthesized through a series of steps starting with peracetylation, followed by reaction with 4-methylumbelliferone and deacetylation, to yield the target compound with an overall yield of 35% (Huang, 2009). Such processes highlight the compound's synthesis versatility and its derivatives for various biochemical applications.

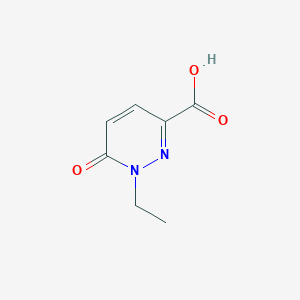

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl beta-D-ribofuranoside and its derivatives plays a crucial role in their biochemical functionality, especially in binding and interaction with enzymes. For instance, the binding parameters of 4-Methylumbelliferyl-beta-D-ribopyranoside to beta-D-xylosidase from Bacillus pumilus were determined, showcasing a single binding site per polypeptide chain and the homogeneity of the binding sites (Claeyssens & de Bruyne, 1978). This information is crucial for understanding the molecular interactions and the functional implications of the compound's structure.

Chemical Reactions and Properties

4-Methylumbelliferyl beta-D-ribofuranoside undergoes various chemical reactions, contributing to its diverse properties and applications in biochemical studies. For example, its ability to bind to specific enzymes and act as a substrate for enzymatic reactions is significant. Studies have shown that it can serve as a fluorogenic substrate for assays, highlighting its utility in biochemical research for studying enzyme kinetics and mechanism (Claeyssens & de Bruyne, 1978).

Physical Properties Analysis

The physical properties of 4-Methylumbelliferyl beta-D-ribofuranoside, such as solubility, fluorescence, and stability, are integral to its application in biochemical assays. Its fluorescent property, in particular, makes it a valuable tool for detecting enzyme activity, as demonstrated in various studies. The stability of its derivatives, such as the (1→3)-β-D-pentaglucoside, underlines the compound's reliability for extended biochemical experimentation (Huang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with enzymes and participation in oligosaccharide synthesis, distinguish 4-Methylumbelliferyl beta-D-ribofuranoside in biochemical research. Its role in synthesizing novel oligosaccharides and its interaction with enzymes like beta-D-xylosidase showcase its broad utility in studying biochemical pathways and enzyme mechanisms (Izumi et al., 1994).

Aplicaciones Científicas De Investigación

Enzyme Binding and Kinetic Studies

- 4-Methylumbelliferyl beta-D-ribofuranoside has been used to study the binding parameters and kinetics of enzymes. For example, its interaction with beta-D-xylosidase from Bacillus pumilus was explored, revealing insights into enzyme-ligand interactions and enzyme oligomeric forms (Claeyssens & De Bruyne, 1978).

Fluorescent Assays

- This compound is used in fluorescent assays, such as for the detection of beta-D-glucuronides produced by recombinant glycosyl transferase enzymes. Its ability to generate a fluorescent product after cleavage makes it useful in high-throughput assays (Trubetskoy & Shaw, 1999).

Study of Hyaluronic Acid Synthesis

- 4-Methylumbelliferyl beta-D-ribofuranoside has been used in studies to understand the synthesis of hyaluronic acid in human skin fibroblasts, providing a tool to study extracellular matrix composition and the role of hyaluronic acid (Nakamura et al., 1995).

Diagnostic Applications

- It is used in diagnostic assays, for example, in the enzymatic diagnosis of Morquio disease type A, where its cleavage by specific enzymes allows for the detection of genetic disorders (van Diggelen et al., 1990).

Substrate for Enzyme Activity Assays

- The compound serves as a specific substrate in enzyme activity assays, such as for 1,3-1,4-beta-D-glucan 4-glucanohydrolases, aiding in understanding enzyme specificity and kinetics (Malet et al., 1996).

Liver Fibrosis Research

- Research has shown its application in preventing liver fibrosis by affecting hyaluronan deposition and cell localization, offering insights into potential therapeutic applications (Andreichenko et al., 2019).

Detection of Enzymatic Activity in Urine

- The compound is used in capillary electrophoresis with fluorescence detection for quantifying beta-glucuronidase activity in human urine, demonstrating its utility in clinical diagnostics (Wu, Loganathan, & Linhardt, 1998).

Monitoring of Water Pollution

- Enzyme assays using 4-Methylumbelliferyl beta-D-ribofuranoside are employed for rapid detection of fecal water pollution, highlighting its role in environmental monitoring (Fiksdal et al., 1994).

Food Safety Testing

- It is also utilized in food safety for the detection of Escherichia coli, providing a rapid and accurate method for food contamination assessment (Robison, 1984).

Safety And Hazards

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLTVBWEMHJRP-NMFUWQPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941308 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl beta-D-ribofuranoside | |

CAS RN |

195385-93-4 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)

![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)

![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)